N,N-Diheptyl-3-(heptyloxy)aniline

Description

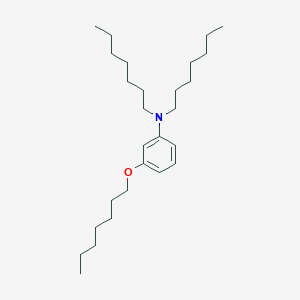

N,N-Diheptyl-3-(heptyloxy)aniline is a tertiary aniline derivative characterized by three heptyl substituents: two on the nitrogen atom (N,N-diheptyl) and one as a heptyloxy group at the meta position of the benzene ring.

Properties

CAS No. |

547741-41-3 |

|---|---|

Molecular Formula |

C27H49NO |

Molecular Weight |

403.7 g/mol |

IUPAC Name |

3-heptoxy-N,N-diheptylaniline |

InChI |

InChI=1S/C27H49NO/c1-4-7-10-13-16-22-28(23-17-14-11-8-5-2)26-20-19-21-27(25-26)29-24-18-15-12-9-6-3/h19-21,25H,4-18,22-24H2,1-3H3 |

InChI Key |

MPFCOHBWDCXQBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN(CCCCCCC)C1=CC(=CC=C1)OCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diheptyl-3-(heptyloxy)aniline typically involves the following steps:

Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding aniline derivative.

Etherification: Finally, the heptyloxy group is introduced through an etherification reaction using heptyl alcohol and an appropriate catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow alkylation and etherification reactions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Diheptyl-3-(heptyloxy)aniline can undergo oxidation reactions to form quinone derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.

Reduction: Reducing agents such as zinc, tin, or iron with hydrochloric acid are commonly used.

Substitution: Sodium amide in liquid ammonia is a typical reagent for nucleophilic aromatic substitution.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diheptyl-3-(heptyloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diheptyl-3-(heptyloxy)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Alkoxy and Alkylamine Substituents

a) N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline ()

- Molecular Formula: C₂₄H₃₅NO₃

- Key Differences :

- Substituents on the nitrogen: A benzyl group modified with a 2-ethoxyethoxy chain replaces the diheptyl groups.

- Functional Impact: The ethoxyethoxy group introduces polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic diheptyl chains in the target compound.

- Applications : Likely used as an intermediate in synthesizing surfactants or liquid crystals due to its amphiphilic structure.

b) N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline ()

- Molecular Formula: C₂₈H₃₅NO₂

- Key Differences: Nitrogen substituent: A benzyl group with a phenethyloxy chain instead of diheptyl groups. Safety Notes: Requires stringent handling protocols (e.g., gloves, masks) due to intermediate toxicity .

Pharmacologically Relevant Derivatives

a) 3-Alkoxy-4-(4-(heptyloxy)phenyl)-4H-1,2,4-triazole ()

- Key Features :

b) N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride ()

- Key Features :

- Piperidinyl and ethoxy groups introduce basicity and water solubility via the hydrochloride salt.

- Applications : Likely explored for CNS-targeting drugs due to the piperidine moiety.

- Contrast : The diheptyl chains in the target compound would drastically reduce water solubility, limiting its utility in aqueous biological systems.

a) Molecular Weight and Lipophilicity

- N,N-Diheptyl-3-(heptyloxy)aniline: Estimated molecular weight ~439 g/mol (C₂₇H₄₇NO).

- Analogues :

- LogP : The diheptyl chains likely increase LogP significantly (>8), surpassing analogs like N-(2-ethoxybenzyl)-3-(2-ethoxyethoxy)aniline (LogP ~3.5, inferred from ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.